molecular formula C10H10N2O4 B14813216 4-Carbamoyl-3-cyclopropoxypicolinic acid

4-Carbamoyl-3-cyclopropoxypicolinic acid

Cat. No.: B14813216
M. Wt: 222.20 g/mol
InChI Key: DKWKWYSBUSPVMZ-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol It is a derivative of picolinic acid, which is known for its role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3-cyclopropoxypicolinic acid typically involves the reaction of picolinic acid derivatives with appropriate reagents under controlled conditions. One common method involves the use of carbamoylation reactions, where a carbamoyl group is introduced into the picolinic acid structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Carbamoyl-3-cyclopropoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and modulate immune responses, making it a potential candidate for antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-3-cyclopropoxypicolinic acid is unique due to its specific structure, which includes a carbamoyl group and a cyclopropoxy moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other picolinic acid derivatives.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-carbamoyl-3-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)6-3-4-12-7(10(14)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

DKWKWYSBUSPVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)O)C(=O)N

Origin of Product

United States

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